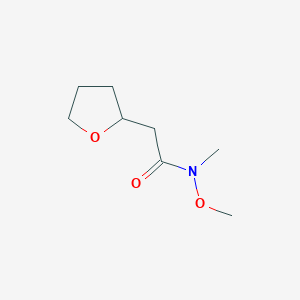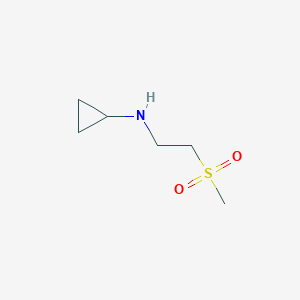![molecular formula C10H11ClN4 B1527269 [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine CAS No. 1251118-88-3](/img/structure/B1527269.png)
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Overview
Description
“[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine” is a chemical compound with the CAS Number 1251118-88-3 . It has a molecular weight of 222.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3 . This indicates the molecular structure of the compound. For a detailed structural analysis, please refer to a chemistry professional or a relevant research paper. Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 222.68 . For more detailed physical and chemical properties, please refer to a chemistry professional or a relevant research paper.Scientific Research Applications
CMPMA has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, CMPMA has been used as a building block for the synthesis of biologically active compounds, such as anti-inflammatory drugs, antifungal agents, and anti-tumor agents. In organic synthesis, CMPMA has been used as a key intermediate in the synthesis of complex organic molecules. In materials science, CMPMA has been used as a precursor for the synthesis of metal-organic frameworks and other nanomaterials.
Mechanism of Action
- Pyrazole derivatives often interact with enzymes, receptors, or other proteins. For instance, some pyrazole-bearing compounds exhibit antileishmanial and antimalarial activities .
Target of Action
Mode of Action
Advantages and Limitations for Lab Experiments
The advantages of using CMPMA in laboratory experiments include its availability, low cost, and relatively easy synthesis. In addition, CMPMA can be used as a starting material for the synthesis of other compounds, and can be used as a building block for the synthesis of biologically active molecules. The main limitation of using CMPMA in laboratory experiments is the lack of information about its biochemical and physiological effects.
Future Directions
For research on CMPMA include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research is needed to determine the exact mechanism of action of CMPMA, as well as its potential toxicity and side effects. In addition, further research is needed to explore the potential applications of CMPMA in the synthesis of new drugs and materials. Finally, further research is needed to investigate the potential of CMPMA as a diagnostic tool for the detection of certain diseases.
Safety and Hazards
properties
IUPAC Name |
[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSRESKFMIBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















